Trihydroxysilanecarbaldehyde

Description

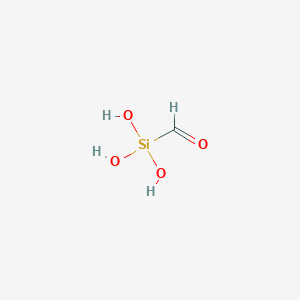

Trihydroxysilanecarbaldehyde is an organosilicon compound characterized by a silicon atom bonded to three hydroxyl groups (-OH) and a carbaldehyde (-CHO) moiety. Its molecular formula can be inferred as C₄H₁₀O₄Si, with a silicon-centered structure that combines hydrophilic (hydroxyl) and electrophilic (aldehyde) functional groups. The hydroxyl groups may confer polarity and water solubility, while the aldehyde could enable condensation or crosslinking reactions .

Properties

Molecular Formula |

CH4O4Si |

|---|---|

Molecular Weight |

108.13 g/mol |

IUPAC Name |

trihydroxysilylformaldehyde |

InChI |

InChI=1S/CH4O4Si/c2-1-6(3,4)5/h1,3-5H |

InChI Key |

CPYKMADCACQCMY-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)[Si](O)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Trihydroxysilanecarbaldehyde differs from related organosilicon compounds in its substitution pattern:

Functional Groups and Reactivity

- This compound : The -CHO group is prone to nucleophilic addition, while -OH groups can participate in hydrogen bonding or condensation. This dual functionality may enable applications in hybrid material synthesis.

- Trimethylsilyl Chloride: The -Cl group reacts readily with water or alcohols, forming silanols and HCl. Its primary use is in protecting hydroxyl groups during organic synthesis .

- Trisilylamine : The Si-N bonds are sensitive to hydrolysis, releasing NH₃ and forming siloxanes. Its role in catalysis or coordination chemistry is understudied .

Physical and Chemical Properties

Research Findings and Data Gaps

- Synthesis Challenges: No documented synthesis route for this compound exists in the provided evidence. However, analogous compounds like Trimethylsilyl Chloride are synthesized via Grignard reactions or direct chlorination .

- Toxicity and Safety : Trisilylamine and Trimethylsilyl Chloride require careful handling due to corrosive byproducts (e.g., HCl) . This compound’s toxicity remains unstudied.

- Industrial Relevance : Fluorinated silanes (e.g., ) dominate waterproofing applications, suggesting that this compound’s polar groups might limit its utility in hydrophobic coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.